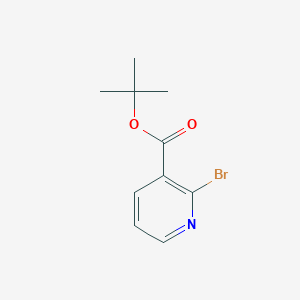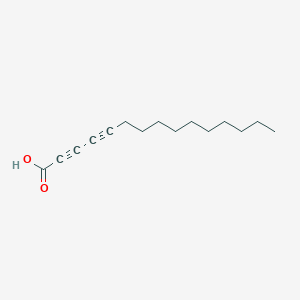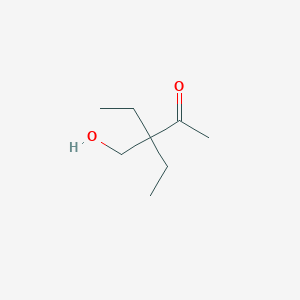
3-Ethyl-3-(hydroxymethyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(hydroxymethyl)pentan-2-one, also known as Ethyl-Hydroxy-Methyl-Pentanone (EHMP), is a chemical compound that has been widely used in the field of scientific research. EHMP is a colorless liquid with a fruity odor and is commonly used as a solvent in the synthesis of various organic compounds.
Mechanism Of Action
EHMP is a ketone compound that can undergo various chemical reactions, including nucleophilic addition and oxidation. In biological systems, EHMP can undergo metabolic reactions, including oxidation and reduction, leading to the formation of various metabolites.
Biochemical And Physiological Effects
EHMP has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it can cause irritation to the skin and eyes upon contact. EHMP has also been shown to have a mild sedative effect in animal studies.
Advantages And Limitations For Lab Experiments
EHMP is a versatile solvent that can be used in a wide range of scientific research applications. It has a low boiling point and is compatible with many organic solvents, making it an ideal solvent for chemical reactions. However, EHMP is not suitable for use in reactions that require high temperatures or strong acids or bases.
Future Directions
1. Development of new synthetic methods for EHMP
2. Investigation of the biological activity of EHMP and its metabolites
3. Development of new chiral building blocks based on EHMP
4. Investigation of the potential use of EHMP as a drug delivery agent
5. Investigation of the potential use of EHMP as a green solvent in organic synthesis.
Synthesis Methods
EHMP can be synthesized through the reaction of ethyl acetoacetate and formaldehyde in the presence of a base catalyst. The reaction proceeds via a condensation reaction, followed by an aldol reaction, and finally, a dehydration reaction to yield EHMP.
Scientific Research Applications
EHMP has been widely used in the field of scientific research due to its unique chemical properties. It has been used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. EHMP has also been used as a chiral building block in the synthesis of chiral compounds.
properties
CAS RN |
160193-85-1 |
|---|---|
Product Name |
3-Ethyl-3-(hydroxymethyl)pentan-2-one |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-ethyl-3-(hydroxymethyl)pentan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-8(5-2,6-9)7(3)10/h9H,4-6H2,1-3H3 |
InChI Key |
OFWALKINJXCRQV-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CO)C(=O)C |
Canonical SMILES |
CCC(CC)(CO)C(=O)C |
synonyms |
2-Pentanone, 3-ethyl-3-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
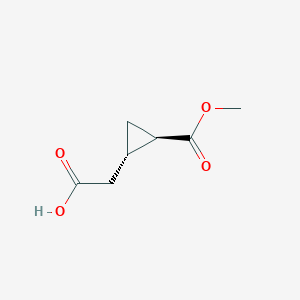
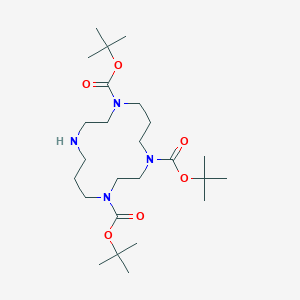
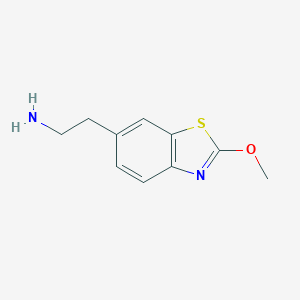

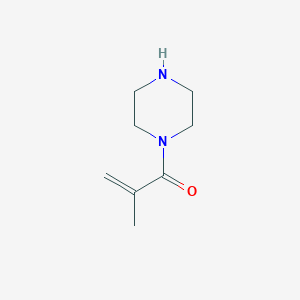

![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
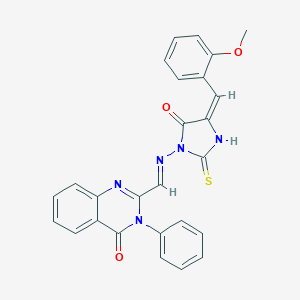
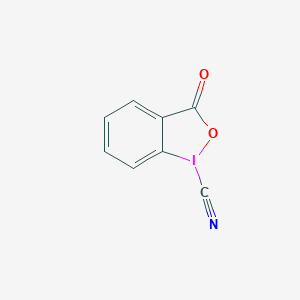
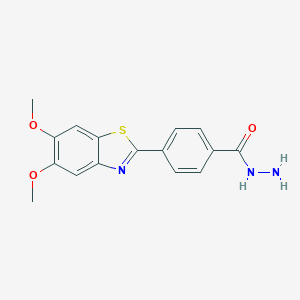
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
